6-Fluoropyrido[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4FN3 |
|---|---|
Molecular Weight |
149.13 g/mol |
IUPAC Name |
6-fluoropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4FN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H |
InChI Key |
VGBFMBDUPLUJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=CN=C1F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoropyrido 3,4 D Pyrimidine and Its Derivatives
Strategic Approaches to the Core Pyrido[3,4-d]pyrimidine (B3350098) Ring System
The formation of the central pyrido[3,4-d]pyrimidine ring is the cornerstone of synthesizing this class of compounds. Both classical and advanced methods are employed to build this bicyclic structure efficiently.
The traditional synthesis of the pyrido[3,4-d]pyrimidine core often begins with the preparation of appropriately substituted pyridine (B92270) precursors. A common strategy involves the modification of commercially available starting materials, such as 2-amino-4-picoline, through nitration and oxidation reactions to introduce the necessary functional groups for subsequent cyclization. nih.gov
For instance, the synthesis of a key intermediate, ethyl 2-chloro-3-nitroisonicotinate, starts from 2-chloro-3-nitropyridine (B167233) derivatives. nih.gov The process typically involves the oxidation of a methyl group on the pyridine ring to a carboxylic acid, followed by esterification. nih.gov These multi-step sequences, while effective, often require harsh conditions and purification at each stage.
Table 1: Example of a Classical Synthesis Pathway for a Pyridine Precursor nih.gov
| Step | Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Chloro-4-methyl-3-nitropyridine | Na2Cr2O7, conc. H2SO4, 35-40°C, overnight | 2-Chloro-3-nitroisonicotinic acid | 81% |
| 2 | 2-Chloro-3-nitroisonicotinic acid | Thionyl chloride, DMF (cat.), reflux 2h; then anhydrous EtOH, RT, 1h | Ethyl 2-chloro-3-nitroisonicotinate | 96% |
This functionalized pyridine ester can then undergo reduction of the nitro group to an amine, which serves as a handle for the construction of the adjacent pyrimidine (B1678525) ring through cyclocondensation with reagents like chloroformamidine (B3279071) hydrochloride. nih.gov
To overcome the limitations of classical methods, advanced synthetic techniques have been developed to improve reaction efficiency, reduce reaction times, and enhance yields.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid construction of heterocyclic scaffolds. scilit.com This technique utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. nih.govnanobioletters.com The synthesis of various pyridopyrimidine and related aminopyrimidine derivatives has been successfully achieved using one-pot, multicomponent reactions under microwave irradiation. nih.govnanobioletters.com For example, the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) can furnish highly functionalized pyrido[2,3-d]pyrimidines in high yields. nih.gov This methodology is applicable to the synthesis of the pyrido[3,4-d]pyrimidine core, offering a greener and more time-efficient alternative to traditional protocols. nanobioletters.com
Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netsioc-journal.cn Palladium-catalyzed reactions, in particular, are frequently used to assemble the pyrido[3,4-d]pyrimidine skeleton. For instance, a Buchwald-Hartwig amination can be employed to construct a key C-N bond, coupling a halogenated pyridine precursor with an amine. researchgate.net This is exemplified in the synthesis of a 6-amino-pyrido[3,4-d]pyrimidine analogue, where a palladium catalyst facilitates the coupling of a chloropyridine with benzophenone (B1666685) imine, which serves as an ammonia (B1221849) equivalent. researchgate.net
Table 2: Example of Transition Metal-Catalyzed Core Formation researchgate.net
| Reaction Type | Substrates | Catalyst System | Conditions | Bond Formed |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Protected 4-chloro-2-aminopyridine, Benzophenone imine | Pd(OAc)2, (±)-BINAP | Cs2CO3, 1,4-dioxane, 120°C | C-N (Aryl-Amine) |
Following the formation of the substituted pyridine, subsequent cyclization steps complete the pyrido[3,4-d]pyrimidine ring system. researchgate.net These catalytic methods offer high functional group tolerance and regioselectivity. nih.gov
Advanced Synthetic Techniques for 6-Fluoropyrido[3,4-d]pyrimidine Core Formation
Systematic Derivatization of the this compound Scaffold
Once the core structure is in place, derivatization is performed to explore the structure-activity relationship of these compounds for various applications.
The electronic nature of the pyrido[3,4-d]pyrimidine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atoms in both the pyridine and pyrimidine rings are electron-withdrawing, which reduces the electron density of the aromatic system and activates it towards attack by nucleophiles. masterorganicchemistry.com
Specifically, the C-4 position is highly activated for SNAr. This is because the negative charge of the intermediate formed upon nucleophilic attack (the Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom at the 3-position through resonance. stackexchange.com This stabilization of the intermediate lowers the activation energy for the reaction, making substitution at C-4 kinetically and thermodynamically favorable. stackexchange.comstackexchange.com
A common strategy involves introducing a good leaving group, such as a chlorine atom, at the C-4 position during the synthesis of the core. This chloro-substituted intermediate can then be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of C-4 functionalized derivatives. nih.gov
Table 3: Examples of Nucleophilic Aromatic Substitution at C-4
| Substrate | Nucleophile | Conditions | Product Type |
|---|---|---|---|
| 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine | Primary/Secondary Amines (e.g., anilines, piperidines) | Base (e.g., Et3N, DBU), Solvent (e.g., DMF, EtOH) | 4-Amino-6-fluoropyrido[3,4-d]pyrimidines |
| 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine | Alcohols/Phenols | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | 4-Alkoxy/Aryloxy-6-fluoropyrido[3,4-d]pyrimidines |
| 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine | Thiols/Thiophenols | Base (e.g., NaH, Cs2CO3), Solvent (e.g., DMF) | 4-Thioether-6-fluoropyrido[3,4-d]pyrimidines |
This table represents generalized reaction conditions based on typical SNAr reactions on related heterocyclic systems.
This versatile reaction allows for the late-stage introduction of diverse functional groups, which is a highly valuable strategy in medicinal chemistry for optimizing the properties of lead compounds.
Substituent Introduction at Other Key Positions of this compound
The introduction of substituents onto the this compound scaffold is typically achieved through functionalization of a pre-formed, halogenated core. A key intermediate for such syntheses is 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine moldb.com. The chlorine atom at the C4 position is a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution reactions.
Furthermore, modifications at the C2 and C8 positions are also synthetically important. For instance, starting from a suitable precursor like 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol, the chloro group at C8 can be replaced. In one example, treatment with sodium methoxide (B1231860) in methanol (B129727) displaces the chlorine to yield the 8-methoxy derivative nih.gov. While this specific example does not start with a 6-fluoro substituent, the methodology is applicable to the functionalization of the C8 position on the broader pyrido[3,4-d]pyrimidine skeleton.
Palladium-catalyzed cross-coupling reactions are another powerful tool for introducing substituents. Although many reported examples involve modification at the C6 position of a non-fluorinated ring (e.g., via Suzuki or Buchwald-Hartwig reactions on a 6-chloro or 6-bromo precursor), these methods are, in principle, applicable to other halogenated positions on the 6-fluoro core, provided a suitable starting material is available mdpi.comnih.gov. For example, a study on 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines demonstrated the introduction of various aniline (B41778) derivatives at the C4 and C6 positions to generate a library of potent EGFR-TKIs nih.gov.
Table 1: Examples of Substituent Introduction on the Pyrido[3,4-d]pyrimidine Ring (Note: These reactions are shown for the general pyrido[3,4-d]pyrimidine scaffold and are considered adaptable for the 6-fluoro analogue.)
| Starting Material | Reagents and Conditions | Position of Substitution | Product | Reference |
| 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol | Sodium methoxide, Methanol, Reflux | C8 | 2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol | nih.gov |
| 6-Chloropyrido[3,4-d]pyrimidine derivative | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 120 °C | C6 | 6-Phenylpyrido[3,4-d]pyrimidine derivative | mdpi.com |
| 6-Chloropyrido[3,4-d]pyrimidine derivative | Benzophenone imine, Pd₂(dba)₃, XPhos, nBuOH, 120 °C | C6 | 6-Iminopyrido[3,4-d]pyrimidine derivative | mdpi.com |
Preparation of Carbon, Nitrogen, and Oxygen-Linked Analogues of this compound
The synthesis of analogues where substituents are attached to the this compound core via a heteroatom (N, O, S) or a carbon atom is critical for developing new chemical entities. The C4 position is a common site for introducing these linked substituents, often starting from a 4-chloro precursor.
Nitrogen-Linked Analogues: Nitrogen-linked side chains can be introduced at the C4 position by reacting a 4-chloro-pyridopyrimidine with a suitable amine. A study on the synthesis of potential anticancer agents demonstrated that various substituted anilines can be coupled at the C4 position of a 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol derivative by heating in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) in ethanol (B145695) nih.gov. This nucleophilic substitution of the 4-chloro group readily forms a C-N linkage.
Oxygen- and Sulfur-Linked Analogues: Similarly, oxygen- and sulfur-linked analogues are prepared by reacting the 4-chloro derivative with alcohol/phenol or thiol nucleophiles, respectively. Research has shown that compounds with an amine (–NH–) linker at the C-4 position exhibited different biological profiles compared to those with ether (–O–) or thiol (–S–) linkers, highlighting the importance of the linking atom nih.gov. The synthesis involves the displacement of the C4-chloride by the corresponding alkoxide, phenoxide, or thiolate.
Carbon-Linked Analogues: Carbon-carbon bonds can be formed using palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for example, is a versatile method for this purpose. In the context of the pyrido[3,4-d]pyrimidine scaffold, a 6-chloro derivative was successfully coupled with various arylboronic acids, such as 2-furanylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to yield C-C linked products mdpi.com. This methodology is directly applicable for creating C-linked analogues at any halogenated position of the this compound core.
Table 2: Synthesis of Carbon, Nitrogen, and Oxygen-Linked Pyrido[3,4-d]pyrimidine Analogues (Note: Methodologies shown are for the general pyrido[3,4-d]pyrimidine scaffold.)
| Linkage Type | Position of Linkage | General Reaction | Reagents/Catalysts | Product Type | Reference(s) |
| Nitrogen (C-N) | C4 | Nucleophilic Aromatic Substitution | Primary/Secondary Amines, TsOH, Ethanol | 4-Amino-pyridopyrimidines | nih.gov |
| Oxygen (C-O) | C4 | Nucleophilic Aromatic Substitution | Alcohols/Phenols (with base) | 4-Oxy-pyridopyrimidines | nih.gov |
| Sulfur (C-S) | C4 | Nucleophilic Aromatic Substitution | Thiols (with base) | 4-Thio-pyridopyrimidines | nih.gov |
| Carbon (C-C) | C6 | Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-pyridopyrimidines | mdpi.comnih.gov |
Structure Activity Relationship Sar Studies of 6 Fluoropyrido 3,4 D Pyrimidine Derivatives
Correlating Structural Modifications with Modulatory Effects on Target Proteins
The biological activity of pyrido[3,4-d]pyrimidine (B3350098) derivatives is intricately linked to the nature and position of their substituents. The core scaffold serves as a versatile framework for orienting functional groups in three-dimensional space to interact with specific residues within the active site of target proteins, such as kinases.
Research into pyrido[3,4-d]pyrimidine-based inhibitors of Monopolar Spindle 1 (MPS1) kinase has provided valuable insights into the SAR of this class of compounds. acs.orgnih.gov A structure-based hybridization approach led to the discovery of potent inhibitors, where modifications at various positions of the pyrido[3,4-d]pyrimidine ring system were systematically explored. acs.org For instance, the substitution at the C4 position with different amine moieties has been shown to be critical for potency and selectivity.
While direct SAR studies on 6-fluoropyrido[3,4-d]pyrimidine derivatives are not extensively documented, the impact of halogen substitutions at this position can be inferred from related studies. In an investigation of pyrido[3,4-d]pyrimidines as CXCR2 antagonists, a 6-chloro analogue was found to be devoid of activity, highlighting the sensitivity of this position to substitution. mdpi.com This suggests that the electronic and steric properties of the substituent at the 6-position play a crucial role in target engagement.
A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were designed and synthesized as potential anticancer agents. nih.gov These compounds were prepared from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, followed by palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position. nih.gov Evaluation against the NCI 60 human cancer cell line panel revealed that some of these analogs exhibited selective activities against breast and renal cancer cell lines, underscoring the potential of this scaffold in oncology. nih.gov
The following table summarizes the activity of some pyrido[3,4-d]pyrimidine derivatives against various targets, illustrating the effect of structural modifications.
| Compound ID | R1 | R2 | R3 | Target | Activity (IC₅₀) | Reference |
| CCT251455 | H | - | N(CH₃)₂ | MPS1 | 1.5 µM | acs.org |
| 24b | H | Cl | NH-cyclopropyl | MPS1 | 0.2 µM | acs.org |
| 34h | H | O-cyclopropylmethyl | NH-cyclopropyl | MPS1 | 0.009 µM | acs.org |
| 16a | Cl | - | - | CXCR2 | Inactive | mdpi.com |
Influence of Fluorine Substitution on the Electronic and Steric Landscape of this compound Analogues
The introduction of a fluorine atom at the 6-position of the pyrido[3,4-d]pyrimidine ring has a profound impact on the molecule's electronic and steric properties. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic system. This can influence the pKa of nearby functional groups, the molecule's dipole moment, and its ability to participate in hydrogen bonding.
The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridyl nitrogen, potentially affecting its interaction with acidic residues in a protein's active site. mdpi.com Furthermore, the C-F bond is highly polarized and can act as a hydrogen bond acceptor. This property can lead to additional stabilizing interactions with the target protein that are not possible with an unsubstituted ring.
The unique properties of fluorine can also influence the conformation of the molecule. For example, the gauche effect, an attraction between adjacent electronegative atoms, can favor specific rotamers, pre-organizing the ligand for optimal binding to its target.
Pharmacophore Development and Optimization for this compound-Based Ligands
A pharmacophore model for a class of inhibitors defines the essential three-dimensional arrangement of functional groups required for biological activity. For pyrido[3,4-d]pyrimidine-based inhibitors, the core heterocyclic system typically serves as the central scaffold.
Based on studies of related kinase inhibitors, a general pharmacophore model for pyrido[3,4-d]pyrimidine-based ligands can be proposed. nih.govjohnshopkins.edu This model often includes:
A hydrogen bond donor/acceptor pattern from the pyrimidine (B1678525) ring.
A hydrophobic region that interacts with non-polar residues in the active site.
Specific vector spaces around the core for substituents that can enhance potency and selectivity.
The 6-fluoro substituent can play a key role in this pharmacophore. Its electronegativity can enhance the hydrogen bonding capacity of the adjacent nitrogen atoms. Furthermore, the fluorine atom itself can act as a hydrogen bond acceptor, adding another potential interaction point with the target protein.
The development of a pharmacophore model for a specific target would involve synthesizing a library of this compound analogues with diverse substituents at other positions (e.g., C2, C4, and C8). The biological activity of these compounds would then be used to refine the pharmacophore model, identifying the key features that contribute to high-affinity binding. This iterative process of design, synthesis, and testing is crucial for optimizing the lead compounds.
Impact of Substituent Variations on Ligand-Protein Interactions and Selectivity
The selectivity of a drug for its intended target over other related proteins is a critical factor in minimizing off-target effects. For kinase inhibitors, achieving selectivity can be challenging due to the high degree of conservation in the ATP-binding site across the kinome.
Substituent variations on the this compound scaffold can be strategically employed to enhance selectivity. For example, introducing bulky or specifically shaped substituents at positions other than the 6-position can exploit subtle differences in the shape and size of the binding pockets of different kinases.
The 6-fluoro group itself can contribute to selectivity. The unique electronic properties of fluorine can lead to specific interactions, such as halogen bonds or dipole-dipole interactions, that may not be possible with other substituents. These interactions can help to anchor the ligand in a specific orientation within the active site, favoring binding to one kinase over another.
In the context of MPS1 inhibitors, the selectivity of pyrido[3,4-d]pyrimidine derivatives was found to be high, particularly with regard to other mitotic kinases. acs.org This suggests that the scaffold itself provides a good starting point for developing selective inhibitors. Further fine-tuning of the substituents, including the potential incorporation of a 6-fluoro group, could further enhance this selectivity profile.
Strategies for Improving Metabolic Stability of this compound Derivatives through Structural Design
Metabolic instability is a common reason for the failure of drug candidates in development. The introduction of fluorine into a molecule is a well-established strategy to improve metabolic stability. The strong C-F bond is resistant to cleavage by metabolic enzymes, such as cytochrome P450s.
For this compound derivatives, the fluorine atom can block potential sites of metabolism on the pyridine (B92270) ring. For example, if a position on the ring is susceptible to hydroxylation, introducing a fluorine atom at that position can prevent this metabolic transformation.
However, the effect of fluorination on metabolic stability is not always straightforward. In some cases, blocking one metabolic pathway can lead to the emergence of another, sometimes producing reactive metabolites. nih.gov Therefore, it is essential to experimentally evaluate the metabolic stability of any new this compound derivative.
In addition to direct blocking of metabolic sites, the electronic effects of the fluorine atom can also influence metabolic stability. By withdrawing electron density from the ring system, the fluorine atom can make the molecule less susceptible to oxidative metabolism.
A study on fluorinated pyrroloquinolinones showed that the introduction of a fluorine atom did not always lead to an improvement in metabolic stability, highlighting the need for empirical testing. nih.gov However, the strategic placement of fluorine remains a valuable tool in the medicinal chemist's arsenal (B13267) for designing more drug-like molecules. nih.gov
Pharmacological Targeting by 6 Fluoropyrido 3,4 D Pyrimidine Derivatives
Kinase Inhibition Profiles of 6-Fluoropyrido[3,4-d]pyrimidine Analogues
Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold have demonstrated inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The specific substitution patterns on the heterocyclic core are crucial in determining the potency and selectivity of these inhibitors.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by Pyrido[3,4-d]pyrimidine Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology, and acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge. Novel 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives have been developed as next-generation EGFR-TKIs to address this issue. nih.gov One of the most promising compounds from this series, B30, has shown potent inhibitory activity against both the L858R mutant and the highly resistant L858R/T790M/C797S triple-mutant EGFR. nih.gov
In cellular assays, B30 inhibited the growth of HCC827 (EGFR exon 19 deletion) and H1975 (L858R/T790M) non-small cell lung cancer (NSCLC) cell lines. nih.gov The compound was found to suppress EGFR phosphorylation in a dose-dependent manner and induce apoptosis in HCC827 cells. nih.gov Molecular modeling suggests that the hydroxyl group on compound B30 can form an additional hydrogen bond with the serine residue at position 797 in the C797S mutant, providing a structural basis for its activity against this resistant form of EGFR. nih.gov Another 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine, compound 42, also displayed potent inhibition against EGFR L858R, L858R/T790M, and the triple mutant L858R/T790M/C797S. nih.gov
| Compound | Target Cell Line/Enzyme | IC₅₀ |
| B30 | HCC827 cells | 0.044 µM |
| H1975 cells | 0.40 µM | |
| EGFRL858R | 1.1 nM | |
| EGFRL858R/T790M/C797S | 7.2 nM | |
| Compound 42 | EGFRL858R | 1.1 nM |
| EGFRL858R/T790M | 34 nM | |
| EGFRL858R/T790M/C797S | 7.2 nM |
Histone Lysine (B10760008) Demethylase (KDM4 and KDM5) Inhibition by Pyrido[3,4-d]pyrimidine Derivatives
Histone lysine demethylases (KDMs) are epigenetic regulators that are increasingly recognized as therapeutic targets in cancer. Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as cell-penetrant inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases. nih.gov Through optimization of a pyridine-4-carboxylate series of inhibitors, non-carboxylate pyrido[3,4-d]pyrimidin-4(3H)-ones were developed. nih.gov
Compound 41 from this series demonstrated notable activity in biochemical and cellular assays for KDM4C and KDM5C. nih.gov Further exploration of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives led to the identification of compounds with balanced inhibition profiles against KDM4 and KDM5 subfamily members. For instance, compound 54j , which features a 3,5-dichlorophenyl substitution, emerged as the most potent inhibitor in its series, showing a balanced profile against KDM4A/B and KDM5B/C. rsc.org
| Compound | Target Enzyme | IC₅₀ (µM) |
| 53a | KDM4B | - |
| KDM5B | - | |
| KDM2A | 8.6 | |
| KDM3A | 4.8 | |
| KDM6B | 48.5 | |
| 54j | KDM4A | 0.080 |
| KDM4B | 0.017 | |
| KDM5B | 0.014 | |
| KDM5C | 0.051 |
Cyclin-Dependent Kinase (CDK) Inhibition Associated with Pyrido[3,4-d]pyrimidine Frameworks
While the broader class of pyrido-pyrimidines has been explored for CDK inhibition, activity can be highly dependent on the specific isomeric form of the scaffold. For example, derivatives of the pyrido[2,3-d]pyrimidin-7-one template have been developed as highly potent and selective inhibitors of CDK4. nih.gov However, research on the pyrido[3,4-d]pyrimidine framework has revealed a different kinase selectivity profile.
A study focused on developing inhibitors for Monopolar Spindle 1 (MPS1) kinase utilized a pyrido[3,4-d]pyrimidine core. acs.org The optimized compound from this series, 34h , was found to be highly selective for MPS1 over other kinases, including CDK2. The selectivity ratio for CDK2 over MPS1 was greater than 1000-fold, indicating that this specific pyrido[3,4-d]pyrimidine framework does not potently inhibit CDK2. acs.org This highlights how the arrangement of nitrogen atoms within the pyridopyrimidine scaffold dictates the kinase inhibition profile.
| Compound | Scaffold | Target Kinase | Inhibitory Activity |
| 34h | Pyrido[3,4-d]pyrimidine | CDK2 | Selective against (Ki ratio >1000 vs MPS1) acs.org |
| - | Pyrido[2,3-d]pyrimidin-7-one | CDK4 | Potent and selective inhibitors identified nih.gov |
KRAS G12D and Related Oncogenic Target Inhibition by Pyrido[3,4-d]pyrimidine Compounds
Mutations in the KRAS oncogene, particularly G12D, are prevalent in many aggressive cancers and have been challenging to target directly. Research into novel inhibitors has explored various heterocyclic scaffolds, including those related to pyrido[3,4-d]pyrimidine. Specifically, derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) and pyrido[4,3-d]pyrimidine (B1258125) have been designed as KRAS G12D inhibitors. acs.orgnih.gov
In one study, a series of compounds with a seven-membered ring pharmacophore attached to a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core was synthesized. acs.orgnih.gov Compound 10c from this series demonstrated selective anti-proliferative activity in the KRAS G12D-mutant pancreatic cancer cell line Panc1, with an IC₅₀ of 1.40 µM. acs.orgnih.gov Another compound, 10k , showed potent enzymatic inhibition of KRAS G12D with an IC₅₀ of 0.009 µM. acs.orgnih.gov Furthermore, multisubstituted pyrido[4,3-d]pyrimidine analogues have been developed that potently inhibit the binding of the RBD peptide to GTP-bound KRAS G12D, with IC₅₀ values in the nanomolar range. google.com
| Compound | Scaffold | Target/Cell Line | IC₅₀ |
| 10c | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | Panc1 cells (KRAS G12D) | 1.40 µM acs.orgnih.gov |
| 10k | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | KRAS G12D (enzymatic) | 0.009 µM acs.orgnih.gov |
| Compounds 22, 28, 31 | Pyrido[4,3-d]pyrimidine | RBD peptide binding to KRAS G12D | 0.48 - 1.21 nM google.com |
Broad-Spectrum Kinase Inhibition by this compound Derivatives
While the primary focus of many studies is to achieve high selectivity for a single kinase target, understanding the broader kinase inhibition profile is crucial. A study on pyrido[3,4-d]pyrimidine-based inhibitors of Monopolar Spindle 1 (MPS1) kinase profiled a lead compound, 34h , against a large panel of human kinases. acs.org
The results showed that compound 34h was highly selective for MPS1. However, at a concentration of 1 µM, it also inhibited a small number of other kinases by more than 80%, namely TNK2, JNK1, and JNK2. acs.org Follow-up IC₅₀ measurements confirmed this activity, though the compound remained significantly more potent against MPS1. This demonstrates that while high selectivity can be achieved, the pyrido[3,4-d]pyrimidine scaffold can interact with multiple kinases, suggesting a potential for broad-spectrum or multi-target inhibition depending on the substitution pattern. acs.org Specific broad-spectrum kinase inhibition data for a 6-fluoro substituted pyrido[3,4-d]pyrimidine is not available in the reviewed literature.
| Compound | Primary Target | IC₅₀ (Primary Target) | Other Inhibited Kinases (>80% at 1µM) | Off-Target IC₅₀ |
| 34h | MPS1 | 0.020 µM (at 1mM ATP) acs.org | TNK2, JNK1, JNK2 acs.org | JNK1: 0.11 µM, JNK2: 0.22 µM acs.org |
Non-Kinase Enzymatic Targets of Pyrido[3,4-d]pyrimidine Scaffolds
Beyond kinase inhibition, the pyrido[3,4-d]pyrimidine scaffold can interact with other classes of enzymes. A notable example is the interaction with aldehyde oxidase (AO), a key enzyme in the metabolism of many nitrogen-containing heterocyclic compounds.
Studies on C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, developed as KDM inhibitors, revealed that these compounds are subject to metabolism by aldehyde oxidase. nih.gov An exemplar compound from this series, while showing moderate clearance in mouse liver microsomes, was rapidly cleared in vivo due to AO-mediated metabolism. This metabolic pathway was observed for the unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one core and other C8-substituted analogues in both human and mouse systems. nih.gov This interaction represents a significant non-kinase enzymatic targeting that influences the pharmacokinetic properties of these compounds.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it a well-established target for anticancer drugs.
While direct studies on this compound as a DHFR inhibitor are not extensively documented in publicly available research, significant work has been conducted on closely related isomers, such as the pyrido[3,2-d]pyrimidines. These compounds serve as structural analogues and provide insight into the potential of the broader pyridopyrimidine class as DHFR inhibitors. For instance, a series of 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine (B1256433) analogues have been synthesized and evaluated as inhibitors of DHFR from various sources, including pathogenic organisms and mammalian cells, to assess their potential as antitumor agents. nih.govnih.gov
Research on these related compounds has shown that specific substitutions on the pyridopyrimidine ring system are critical for potent inhibitory activity. For example, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine was identified as a highly potent inhibitor of Toxoplasma gondii DHFR, with an IC₅₀ value of 0.0047 µM. nih.gov Another compound, 6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine (6k), demonstrated an inhibition rate of over 50% against dihydrofolate reductase at a concentration of 20 μM. researchgate.net These findings underscore the potential of the pyridopyrimidine scaffold in designing effective DHFR inhibitors. nih.govnih.govresearchgate.netnih.gov
Biotin (B1667282) Carboxylase Inhibition
Biotin carboxylase (BC) is a component of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the committed step in fatty acid biosynthesis. mdpi.com The inhibition of bacterial BC has been a focus for developing new antibiotics, but the pathway is also relevant in other metabolic contexts. nih.govnih.gov
Pyridopyrimidine derivatives have been identified as potent inhibitors of bacterial biotin carboxylase. nih.govmdpi.com These compounds typically act by competing with ATP for its binding site on the enzyme. mdpi.com While these studies primarily focus on antibacterial applications, the ability of the pyridopyrimidine scaffold to interact with such a fundamental metabolic enzyme highlights its versatility as a pharmacophore. Research has focused on optimizing these derivatives to improve their permeability through bacterial membranes and enhance their antibacterial potency against Gram-negative organisms like E. coli and P. aeruginosa. nih.gov The insights gained from these antibacterial studies could potentially inform the design of inhibitors for human ACC isoforms, which are implicated in metabolic diseases and cancer.
Biological Activities of this compound Derivatives in In Vitro Models
The therapeutic potential of pyrido[3,4-d]pyrimidine derivatives is further evidenced by their effects on cancer cells in laboratory settings. These compounds have demonstrated the ability to halt the growth of cancer cells and trigger programmed cell death through various molecular pathways.
Inhibition of Cellular Proliferation in Cancer Cell Lines
A key measure of a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. Derivatives of pyrido[3,4-d]pyrimidine have shown significant antiproliferative activity against a range of human cancer cell lines.
Specifically, a novel class of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives was designed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.gov One of the most promising compounds from this series, designated B30, demonstrated potent inhibition of cancer cell growth. It was particularly effective against non-small cell lung cancer (NSCLC) cell lines, inhibiting HCC827 cells with an IC₅₀ value of 0.044 μM and H1975 cells with an IC₅₀ of 0.40 μM. nih.gov The activity of this class of compounds highlights the potential of the pyrido[3,4-d]pyrimidine scaffold in targeting specific oncogenic drivers like EGFR. nih.gov While not containing a fluorine at the 6-position, the potent activity of these 6-substituted derivatives underscores the importance of this position for biological activity.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| B30 | HCC827 | Non-Small Cell Lung Cancer | 0.044 | nih.gov |
| B30 | H1975 | Non-Small Cell Lung Cancer | 0.40 | nih.gov |
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A desirable feature of anticancer drugs is the ability to selectively induce apoptosis in tumor cells.
The pyrido[3,4-d]pyrimidine derivative B30 was found to significantly induce apoptosis in HCC827 cells. nih.gov Studies on related pyridopyrimidine isomers provide further clues into the specific molecular mechanisms. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis by modulating the levels of key regulatory proteins. nih.gov This includes the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of the anti-apoptotic protein Bcl-2. nih.govsioc-journal.cn Furthermore, the activation of executioner caspases, such as Caspase-3, is a common downstream event in these apoptotic pathways. nih.gov The generation of reactive oxygen species (ROS) has also been identified as a mechanism by which related pyrazolo[3,4-d]pyrimidine derivatives induce apoptosis. nih.gov
Cell Cycle Modulation by this compound Derivatives
The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell cycle progression. Therefore, compounds that can halt the cell cycle at specific checkpoints are valuable as potential cancer therapeutics.
Pyridopyrimidine derivatives have been shown to effectively mediate cell cycle arrest. nih.gov For instance, studies on pyrido[3,2-d]pyrimidine analogues revealed they could cause cell cycle arrest at the S phase. researchgate.net Other related pyrido[2,3-d]pyrimidine compounds were found to arrest the cell cycle in the G1 phase. rsc.org This arrest is often a prelude to apoptosis. In some cases, the cell cycle arrest induced by a pyridopyrimidine inhibitor was maintained even in cancer cells that overexpress oncogenes like Bcl-2 or cyclin D1, which typically promote proliferation. nih.gov This suggests that these compounds can overcome some common mechanisms of drug resistance.
Mechanistic Insights into the Biological Actions of 6 Fluoropyrido 3,4 D Pyrimidine Derivatives
Molecular Recognition and Binding Modes of 6-Fluoropyrido[3,4-d]pyrimidine Ligands
The biological effects of this compound derivatives are intrinsically linked to their ability to interact with specific protein targets. The nature of these interactions, whether competitive or allosteric, dictates the downstream cellular consequences.
Elucidation of ATP-Competitive Binding Mechanisms
A predominant mechanism of action for many pyrido[3,4-d]pyrimidine (B3350098) derivatives is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the active site of protein kinases. nih.govnih.gov These kinases play pivotal roles in cellular signaling pathways that regulate cell growth, proliferation, and survival. The pyrido[3,4-d]pyrimidine core acts as a scaffold that mimics the purine (B94841) ring of ATP, allowing it to fit into the ATP-binding pocket of kinases.
The fluorine atom at the 6-position can significantly influence the binding affinity and selectivity of these compounds. Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the kinase active site. Molecular docking studies on similar pyrimidine (B1678525) derivatives have shown that electron-withdrawing substituents, such as fluorine, can enhance biological activity. nih.gov For instance, in the context of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, pyrimidine derivatives with a para-fluoro group on a phenyl substituent demonstrated significant activity. nih.gov
Derivatives of the parent pyrido[3,4-d]pyrimidine structure have been identified as potent inhibitors of various kinases through ATP-competitive mechanisms. For example, certain derivatives have shown inhibitory activity against Monopolar Spindle 1 (Mps1) kinase, a crucial component of the spindle assembly checkpoint in cells. nih.govnih.gov Molecular dynamics simulations of these inhibitors bound to Mps1 revealed that van der Waals interactions and nonpolar solvation energies are key drivers for binding. nih.gov Stable hydrogen bonds are often formed between the inhibitor and residues such as G605 and K529 in the Mps1 active site. nih.gov
Similarly, pyrido[3,4-d]pyrimidine derivatives have been developed as inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. nih.govchem960.com These compounds were shown to be selective for RIPK3 over RIPK1, another related kinase. nih.gov The structure-activity relationship (SAR) studies of these inhibitors provide valuable data on how different substituents on the pyrido[3,4-d]pyrimidine core affect their binding and inhibitory potency.
Table 1: Examples of Pyrido[3,4-d]pyrimidine Derivatives and their Kinase Targets
| Compound Class | Target Kinase | Mechanism of Action | Key Findings |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidines | Monopolar Spindle 1 (Mps1) | ATP-Competitive Inhibition | Excellent potency and selectivity, leading to in vivo biomarker modulation. nih.gov |
| C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4/KDM5 Demethylases | Inhibition | Cell permeable inhibitors. nih.gov |
Investigations into Allosteric Modulation
Allosteric modulation, where a ligand binds to a site on the protein distinct from the active site to modulate its activity, represents an alternative mechanism of action. For purine and pyrimidine-like scaffolds, allosteric modulation of receptors such as A1 and A3 adenosine receptors has been reported. nih.gov In these cases, the structure-activity relationships for allosteric effects are distinctly different from those for direct, orthosteric binding. nih.gov
However, to date, there is a lack of specific published research investigating the allosteric modulation potential of this compound derivatives. While the scaffold has been extensively explored for its ATP-competitive inhibitory activities, the possibility of allosteric binding to kinases or other protein targets remains an area for future investigation. The discovery of allosteric sites could open new avenues for developing more selective and potent inhibitors with novel mechanisms of action.
Cellular Permeability and Intracellular Accumulation of this compound Analogues
For a drug to be effective, it must be able to cross the cell membrane and reach its intracellular target. The cellular permeability and accumulation of this compound analogues are therefore critical determinants of their biological activity.
Studies on a closely related library of pyrido[4,3-d]pyrimidine (B1258125) compounds have provided significant insights into the biopharmaceutical properties of this class of molecules. The substitution pattern on the pyridopyrimidine core was found to have a profound impact on both aqueous solubility and permeability across Caco-2 cell monolayers, a model of the intestinal barrier. A wide range of permeability coefficients was observed, indicating that this property can be finely tuned through chemical modification. A correlation was found between the polar surface area of the compounds and their Caco-2 permeability.
Specifically, certain substituents can either enhance or impair permeability. For instance, a dimethoxyphenyl substituent was found to decrease Caco-2 permeability. In contrast, other modifications can lead to high permeability, suggesting that derivatives can be designed to have good oral absorption characteristics.
Furthermore, the cellular uptake of fluorinated pyrimidine analogues can be mediated by specific transporter proteins. For example, some fluorinated pyrrolo[2,3-d]pyrimidine analogues are selectively taken up by the folate receptor alpha and the proton-coupled folate transporter, which are often overexpressed in cancer cells. This provides a mechanism for tumor-selective drug delivery. While not directly studied for 6-fluoropyrido[3,4-d]pyrimidines, this highlights a potential mechanism for targeted uptake that could be explored.
Biotransformation Pathways of this compound Compounds
Biotransformation, or drug metabolism, plays a crucial role in determining the pharmacokinetic profile and potential toxicity of a compound. The metabolic fate of this compound derivatives is an area of active investigation.
Research on C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives has revealed that these compounds can be significantly metabolized by aldehyde oxidase (AO). nih.gov This enzyme was responsible for high in vivo clearance of the parent compound. nih.gov Through LC-MS and ¹H-NMR studies, the site of oxidation was identified as the C2-position of the pyrimidine ring. nih.gov Crucially, it was demonstrated that substitution at this C2-position effectively blocks AO-mediated metabolism, thereby improving the metabolic stability of the compounds. nih.gov
For the broader class of pyrido[4,3-d]pyrimidines, it has been shown that while they are generally stable in human intestinal microsomes, they can undergo intermediate to high hepatic metabolism. mdpi.com Predictive studies have identified aliphatic chains, methoxy (B1213986) groups on phenyl substituents, and ketone and amine groups as likely sites of hepatic metabolism. mdpi.com
Table 2: Predicted Metabolic Liabilities of Pyridopyrimidine Derivatives
| Structural Moiety | Predicted Metabolic Hotspot |
|---|---|
| Aliphatic Chains | Oxidation |
| Methoxy Groups | O-demethylation |
| Ketone Groups | Reduction |
| Amine Groups | Oxidation, Conjugation |
Future Directions and Research Perspectives in 6 Fluoropyrido 3,4 D Pyrimidine Chemistry
Emerging Target Identification and Validation for 6-Fluoropyrido[3,4-d]pyrimidine Compounds
The pyrido[3,4-d]pyrimidine (B3350098) core is a recognized scaffold for kinase inhibitors, and this remains a primary area of focus for the 6-fluoro substituted analogue. nih.gov Research into variously substituted pyrido[3,4-d]pyrimidine derivatives has revealed their potential as potent anticancer agents. guidechem.com A significant body of research points towards the role of these compounds in targeting signaling pathways that are often deregulated in cancer. guidechem.com
One of the most promising areas of investigation is the inhibition of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. A study on 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives identified them as a new generation of EGFR-tyrosine kinase inhibitors (EGFR-TKIs). nih.govnih.gov These compounds have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, which is a major challenge in the treatment of non-small cell lung cancer (NSCLC). nih.govnih.gov The fluorine substituent in the 6-position of the pyridopyrimidine ring could enhance binding affinity and selectivity for these kinase targets.
Another important target for this class of compounds is the HER (Human Epidermal Growth Factor Receptor) family of kinases. nih.gov Tarloxotinib, a pyrido[3,4-d]pyrimidine derivative, is a hypoxia-activated prodrug that targets all members of the HER family. nih.gov This highlights the potential for developing this compound-based compounds with novel mechanisms of action, such as tumor-specific activation.
Beyond kinases, dihydrofolate reductase (DHFR) has also been identified as a target for some pyridopyrimidine isomers. nih.gov While this has been primarily explored for pyrido[2,3-d]pyrimidines, the potential for 6-Fluoropyrido[3,4-d]pyrimidines to act as DHFR inhibitors, particularly for infectious diseases, warrants further investigation. The unique electronic properties of the fluorine atom could lead to differentiated binding interactions within the DHFR active site.
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Area | Key Findings and Rationale |
| Kinases | EGFR (wild-type and mutants), HER family | Cancer (e.g., NSCLC) | Pyrido[3,4-d]pyrimidine scaffold is a known kinase inhibitor. Fluorine substitution may enhance potency and selectivity. nih.govnih.govnih.gov |
| Dihydrofolate Reductase (DHFR) | DHFR | Infectious Diseases, Cancer | Other pyridopyrimidine isomers show DHFR inhibitory activity. The 6-fluoro substituent could offer novel binding interactions. nih.gov |
Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of the this compound core and its derivatives is a critical aspect of advancing research in this area. While specific synthetic routes for this exact fluorinated isomer are not extensively published, general methods for the synthesis of the parent pyrido[3,4-d]pyrimidine scaffold can be adapted. A common intermediate for the synthesis of related compounds is 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine. guidechem.com This intermediate allows for further diversification at the C4 position through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. guidechem.com
For the specific synthesis of this compound derivatives, the commercially available intermediate, 4-chloro-6-fluoropyrido[3,4-d]pyrimidine (CAS 175357-98-9), serves as a key starting material. nih.gov The synthesis of this intermediate likely involves the construction of a substituted pyridine (B92270) ring followed by the annulation of the pyrimidine (B1678525) ring. Raw materials listed for its preparation include 5-amino-2-fluoroisocotinic acid and N-Boc-5-amino-2-fluoropyridine, indicating a synthetic strategy starting from a fluorinated pyridine derivative.
Future advancements in synthetic methodologies will likely focus on improving efficiency and sustainability. This includes the development of one-pot reactions and multicomponent reactions to reduce the number of synthetic steps and purification requirements. The use of greener solvents and catalysts will also be a key consideration to minimize the environmental impact of the synthesis.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery, and their application to this compound research holds immense potential. nih.govmdpi.com These computational tools can be integrated at various stages of the research and development pipeline.
In the early stages, AI algorithms can be used for target identification and validation by analyzing large biological datasets to identify novel protein targets for this compound compounds. dig.watch Machine learning models can also predict the potential biological activity of virtual libraries of these compounds, allowing for the prioritization of molecules for synthesis and testing. lookchem.combldpharm.com
For lead optimization, AI can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. nih.gov This can help in designing compounds with improved pharmacokinetic profiles and reduced off-target effects. Furthermore, generative AI models can design novel this compound structures with desired properties, expanding the chemical space for exploration.
AI can also play a significant role in optimizing synthetic routes. lmu.de Retrosynthetic analysis tools powered by AI can propose efficient and cost-effective synthetic pathways for complex this compound derivatives, accelerating the synthesis of new compounds for biological evaluation.
Table 2: Applications of AI/ML in this compound Research
| Research Stage | AI/ML Application | Potential Impact |
| Target Identification | Analysis of 'omics' data | Discovery of novel therapeutic targets. dig.watch |
| Hit Identification | Virtual screening, QSAR modeling | Prioritization of compounds for synthesis, reducing costs and time. lookchem.combldpharm.com |
| Lead Optimization | ADMET prediction, generative models | Design of compounds with improved drug-like properties. nih.gov |
| Synthesis | Retrosynthetic analysis | Optimization of synthetic routes for efficiency and sustainability. lmu.de |
Persistent Challenges and Promising Opportunities in the Field of Pyrido[3,4-d]pyrimidine-Based Research
Despite the promising outlook, several challenges remain in the field of pyrido[3,4-d]pyrimidine research, particularly for the 6-fluoro substituted analogues.
Challenges:
Selectivity: Achieving selectivity for a specific kinase or biological target is a common challenge in drug discovery. For 6-Fluoropyrido[3,4-d]pyrimidines, careful structural modifications will be necessary to ensure target specificity and avoid off-target effects.
Drug Resistance: As with many targeted therapies, the development of drug resistance is a significant hurdle. nih.gov Research into combination therapies and next-generation inhibitors that can overcome resistance mechanisms will be crucial.
Opportunities:
Enhanced Potency and Pharmacokinetics: The fluorine atom in the 6-position offers a unique opportunity to fine-tune the properties of pyrido[3,4-d]pyrimidine derivatives. Fluorine can improve metabolic stability, binding affinity, and membrane permeability, potentially leading to more potent and effective drug candidates. nih.gov
Novel Therapeutic Applications: While cancer is a primary focus, the broad biological activity of the pyridopyrimidine scaffold suggests that this compound derivatives could be explored for other therapeutic areas, such as inflammatory diseases, neurodegenerative disorders, and infectious diseases.
Fragment-Based Drug Discovery: The this compound scaffold can serve as a valuable fragment for fragment-based drug discovery (FBDD) campaigns, enabling the development of novel inhibitors for a wide range of biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for preparing 6-fluoropyrido[3,4-d]pyrimidine derivatives?
- Methodology : Fluorination at the 6-position can be achieved via halogen-exchange reactions using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions. For example, intermediates like 6-chloropyrido[3,4-d]pyrimidine (CAS: 202273-25-4) can undergo nucleophilic aromatic substitution (SNAr) with fluorinating agents. Reaction optimization should focus on solvent polarity (e.g., DMF or NMP), temperature (80–120°C), and catalytic systems (e.g., CuI for accelerating SNAr) .
- Validation : Confirm fluorination success via LC-MS and ¹⁹F NMR, comparing chemical shifts to known fluorinated analogs (δ ~ -110 to -150 ppm for aromatic fluorine) .
Q. How can structural characterization of this compound derivatives be performed?
- Analytical Workflow :
¹H/¹³C NMR : Assign aromatic protons and carbons (e.g., 6-fluorine deshields adjacent protons, causing downfield shifts).
HRMS : Confirm molecular formula (e.g., C₇H₄FN₃ for this compound).
X-ray Crystallography : Resolve regiochemistry and fluorine positioning in ambiguous cases .
- Key Metrics : Compare spectral data to structurally related compounds (e.g., 6-chloro analogs) to validate substitutions .
Q. What in vitro assays are suitable for initial anti-parasitic activity screening of 6-fluorinated derivatives?
- Protocol :
Cell Culture : Use Trypanosoma cruzi Tulahuen CL2 strain (β-galactosidase-expressing) in MRC-5SV2 human fibroblasts.
Dosing : Test compounds at 0.1–100 μM in 96-well plates, incubating for 7 days at 37°C/5% CO₂.
Readout : Add CPRG (chlorophenol red-β-D-galactopyranoside) and measure absorbance at 570 nm to quantify parasite burden.
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Reference controls: benznidazole (IC₅₀ = 2.02 ± 0.28 μM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound analogs?
- SAR Insights :
- Position 7 Modifications : Introducing bulky substituents (e.g., 4-chlorophenyl) enhances T. cruzi inhibition (IC₅₀ = 0.32 μM) by improving target binding. Avoid polar groups (e.g., hydroxyl), which reduce cell permeability .
- Ribose Modifications : 3’-dehydroxylation reduces activity 2–3-fold, suggesting hydroxyl groups are critical for binding purine salvage enzymes in parasites .
- Experimental Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and test in parallel against T. cruzi and host cells (e.g., MRC-5SV2) to calculate selectivity indices (SI = CC₅₀/IC₅₀) .
Q. What strategies mitigate metabolic instability in this compound derivatives?
- Metabolic Profiling :
Phase I Stability : Incubate compounds (5 μM) with mouse/human liver microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 minutes. Quench with cold acetonitrile, then analyze remaining parent compound via LC-MS/MS.
Phase II Stability : Assess glucuronidation using UDP-glucuronosyltransferase (UGT) reaction mixtures.
- Optimization : Fluorine’s electron-withdrawing effects typically enhance metabolic stability. If instability persists, introduce steric hindrance (e.g., methyl groups) at vulnerable positions .
Q. How can resistance mechanisms to this compound analogs be studied?
- Approach :
ABC Transporter Inhibition : Co-administer compounds with verapamil (P-gp inhibitor, 8 μM) or cyclosporine A (multidrug resistance inhibitor, 2 μM) to assess efflux pump involvement.
Mutant Selection : Propagate T. cruzi under sublethal drug pressure for 10–20 generations, then sequence resistance-associated genes (e.g., TcABCG1).
- Validation : Compare IC₅₀ values in wild-type vs. resistant strains and transporter-knockout models .
Q. What in vivo models validate the efficacy of this compound candidates?
- Mouse Model :
Infection : Inject Swiss Webster mice with 10⁴ T. cruzi blood trypomastigotes intraperitoneally.
Dosing : Administer lead compound (e.g., 25 mg/kg) orally for 5 days post-parasitemia detection.
Outcomes : Monitor survival, blood parasite load (via hemocytometer), and tissue burden (e.g., heart PCR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
